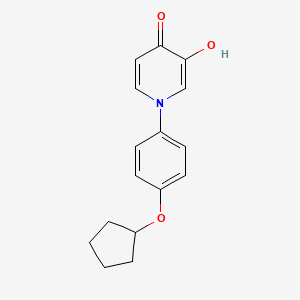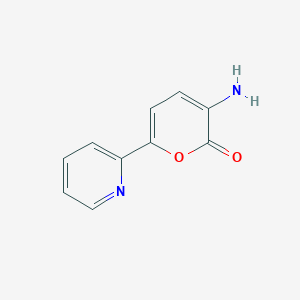
3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one: est un composé hétérocyclique qui présente à la fois des cycles pyridine et pyranne
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante consiste à faire réagir le 2-pyridinecarboxaldéhyde avec le malononitrile et l'acétate d'ammonium dans l'éthanol, suivi d'une cyclisation pour former le cycle pyranne . La réaction est généralement effectuée sous reflux pour assurer une conversion complète.
Méthodes de production industrielle: Bien que les méthodes spécifiques de production industrielle du this compound ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, le solvant et le catalyseur, pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions: Le 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction: Le composé peut être réduit pour former les amines correspondantes.
Substitution: Le cycle pyridine peut subir des réactions de substitution électrophile.
Réactifs et conditions courantes:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution: Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome (Br2) ou le chlore (Cl2) en milieu acide.
Principaux produits:
Oxydation: Dérivés nitro.
Réduction: Amines.
Substitution: Dérivés halogénés.
4. Applications de la recherche scientifique
Chimie: Le this compound est utilisé comme élément constitutif dans la synthèse organique.
Biologie: En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule bio-active. Il s'est révélé prometteur dans des études préliminaires comme agent antimicrobien et anticancéreux .
Médecine: Les applications médicinales potentielles du composé incluent son utilisation comme composé chef de file dans la découverte de médicaments. Ses dérivés sont explorés pour leurs propriétés thérapeutiques, notamment dans le traitement des maladies infectieuses et du cancer .
Industrie: Dans le secteur industriel, le this compound est utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu'une conductivité ou une stabilité accrue .
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, on pense qu'il inhibe les enzymes ou les voies clés, ce qui conduit à ses effets antimicrobiens et anticancéreux. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais des études préliminaires suggèrent qu'il pourrait interférer avec les mécanismes de synthèse et de réparation de l'ADN .
Applications De Recherche Scientifique
Chemistry: 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its derivatives are being explored for their therapeutic properties, particularly in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mécanisme D'action
The mechanism of action of 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparaison Avec Des Composés Similaires
Composés similaires:
Comparaison: Comparé à des composés similaires, le 3-Amino-6-(pyridin-2-yl)-2H-pyran-2-one se démarque par sa combinaison unique de cycles pyridine et pyranne. Cette caractéristique structurelle confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé polyvalent pour diverses applications. Sa capacité à subir plusieurs types de réactions chimiques et sa bioactivité potentielle renforcent encore son caractère unique.
Propriétés
Numéro CAS |
922167-69-9 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
3-amino-6-pyridin-2-ylpyran-2-one |
InChI |
InChI=1S/C10H8N2O2/c11-7-4-5-9(14-10(7)13)8-3-1-2-6-12-8/h1-6H,11H2 |
Clé InChI |
ZAWGUKZTSMQZBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=C(C(=O)O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


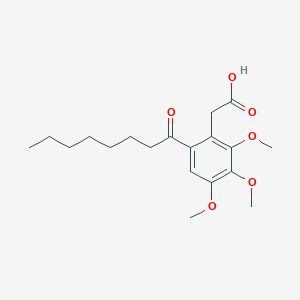

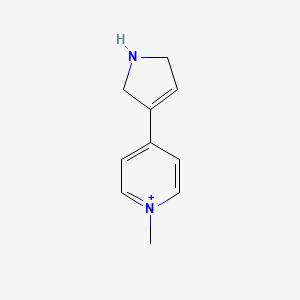
![10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL](/img/structure/B12631646.png)

![2-[(4-Methyl-1-piperidinyl)methyl]azepane dioxalate](/img/structure/B12631655.png)
![1-[(Naphthalen-2-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12631660.png)

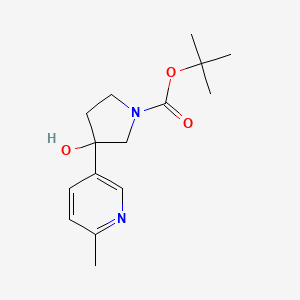
![[(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate](/img/structure/B12631687.png)
![4-[3-(5-Phenyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B12631690.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12631698.png)
![Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B12631705.png)
